1-(2-((4-butylphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
This compound is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound with three nitrogen atoms in its structure . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C23H31N7O2, and it has a molecular weight of 437.548 . The structure includes a 1,2,4-triazine ring, which is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Scientific Research Applications
Synthesis and Antiviral Activity
The synthesis of novel purine analogues, including the imidazo[1,2-a]-s-triazine nucleosides and their antiviral activities, has been a subject of research. For example, a study reported the synthesis of such compounds and their moderate activity against rhinovirus at non-toxic dosage levels (S. H. Kim et al., 1978).
Antitumor and Vascular Relaxing Effects
Research into purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines revealed their synthesis and examined their biological activities, including antitumor activity and vascular relaxing effects. Notably, some compounds showed active properties against P 388 leukemia, although no potent vascular relaxing effects were observed (T. Ueda et al., 1987).
Anticancer and Antimicrobial Evaluation
A study on the synthesis and evaluation of pyrazolotriazine derivatives for their antitumor activities against liver carcinoma and breast cancer cell lines highlighted the potential anticancer properties of these compounds (S. R. Atta-Allah et al., 2017). Additionally, research into 6-azapyrimidines with specific pharmacophores showed selective inhibition activity against certain microorganisms, indicating potential for antibacterial applications (Po-Jui Huang & Kuan-Han Lee, 2011).
Receptor Binding Studies
Further studies have focused on the synthesis of derivatives of purine-2,6-dione and their affinity towards certain receptors, demonstrating potential psychotropic activities. These findings suggest the relevance of structural modification in designing new ligands for therapeutic purposes (G. Chłoń-Rzepa et al., 2013).
Antioxidant Properties
The antioxidant activity of certain derivatives also presents an area of interest. For instance, novel amino steroids have been studied as potent inhibitors of lipid peroxidation, indicating their potential as therapeutic agents in conditions involving oxidative stress (J. Braughler et al., 1987).
Properties
IUPAC Name |
1-[2-(4-butylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O2/c1-6-7-8-17-9-11-18(12-10-17)24-13-14-29-22-25-20-19(30(22)16(3)15(2)26-29)21(31)28(5)23(32)27(20)4/h9-12,16,24H,6-8,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJLGJXOXSPMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NCCN2C3=NC4=C(N3C(C(=N2)C)C)C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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